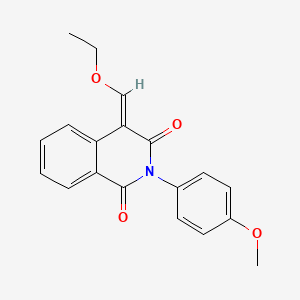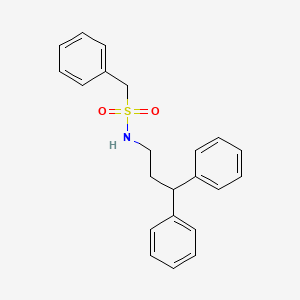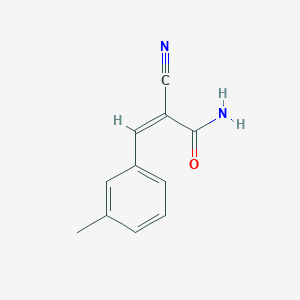![molecular formula C14H12Cl3NO2S B7459712 2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B7459712.png)
2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide, also known as TCS, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline powder with a molecular formula of C14H12Cl3NO2S and a molecular weight of 380.69 g/mol. TCS is a potent inhibitor of carbonic anhydrase (CA) and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide exerts its inhibitory effect on carbonic anhydrase by binding to the active site of the enzyme, which prevents the conversion of carbon dioxide and water to bicarbonate and protons. This leads to a decrease in the concentration of bicarbonate ions, which can affect pH regulation and other physiological processes. This compound has also been shown to induce conformational changes in the enzyme, which can affect its stability and function.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of CA activity, the induction of oxidative stress, and the modulation of gene expression. This compound has been shown to affect the expression of genes involved in cell proliferation, apoptosis, and inflammation, which can have implications for cancer therapy and other disease states.
Avantages Et Limitations Des Expériences En Laboratoire
2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide is a potent inhibitor of carbonic anhydrase and has been widely used in scientific research. Its advantages include its high potency, specificity, and ease of use. However, this compound has some limitations for lab experiments, including its potential toxicity and side effects, as well as its limited solubility in aqueous solutions.
Orientations Futures
For research on 2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide include the development of new inhibitors of carbonic anhydrase and the investigation of its role in the pathogenesis of cancer and other diseases.
Méthodes De Synthèse
The synthesis of 2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with 4-methylbenzylamine in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound as a white crystalline solid.
Applications De Recherche Scientifique
2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide has been widely used in scientific research as a tool to study the role of carbonic anhydrase in various biological processes. It has been shown to inhibit the activity of CA isoforms I, II, IV, and IX, which are involved in a range of physiological functions such as acid-base regulation, respiration, and tumor growth. This compound has also been used to investigate the role of CA in the pathogenesis of diseases such as glaucoma, epilepsy, and cancer.
Propriétés
IUPAC Name |
2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl3NO2S/c1-9-2-4-10(5-3-9)8-18-21(19,20)14-7-12(16)11(15)6-13(14)17/h2-7,18H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHHQYWJTHDPIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B7459647.png)


![1-(2-ethylpyrazol-3-yl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]ethanamine](/img/structure/B7459677.png)

![ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[(4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B7459692.png)

![N-[(4-fluorophenyl)methyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7459702.png)

![N-[(2-chlorophenyl)methyl]ethanesulfonamide](/img/structure/B7459714.png)


![3-{[(3-bromophenyl)methyl]sulfanyl}-4,5-dimethyl-4H-[1,2,4]TRIAZOLE](/img/structure/B7459726.png)